molecular formula C15H23N3O3S B5599576 N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5599576
M. Wt: 325.4 g/mol
InChI Key: PLLZMTVECKRWRA-ZIAGYGMSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide involves complex chemical processes aimed at creating specific molecular structures with desired biological activities. For instance, a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase, showcasing the intricate steps and considerations in developing such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of derivatives related to our compound have been extensively studied, revealing details about bond angles, hydrogen bonding, and the effects of various substituents on the molecule's overall conformation. For example, Jacobs et al. (2013) reported on the structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the importance of torsion angles and hydrogen bonding in determining molecular arrangement (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of such molecules are often characterized by their interactions with other compounds and their reactivity under various conditions. Studies like those by Hoshino et al. (2001) on the formation and reaction of N-acyl- and N-methanesulfonyl derivatives demonstrate the complex chemical behavior and potential for generating diverse molecules from specific chemical frameworks (Hoshino, Suzuki, & Ogasawara, 2001).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. The crystal structure analysis of N-3-Pyridinyl-methanesulfonamide by Dodoff et al. (2004) provides insight into the solid-state arrangement and stability of these molecules (Dodoff, Varga, & Kovala‐Demertzi, 2004).

Chemical Properties Analysis

Exploring the chemical properties involves examining the reactivity, stability, and interaction of the compound with various chemical agents. This includes understanding how functional groups influence the molecule's behavior during reactions. The work by Tamaddon and Azadi (2018) on nicotinium methane sulfonate illustrates the role of structural elements in catalytic activity and chemical reactivity, providing parallels for analyzing our compound's chemical properties (Tamaddon & Azadi, 2018).

properties

IUPAC Name

N-[(3S,4R)-1-(5-acetylpyridin-2-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-4-5-13-9-18(10-14(13)17-22(3,20)21)15-7-6-12(8-16-15)11(2)19/h6-8,13-14,17H,4-5,9-10H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZMTVECKRWRA-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

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